molecular formula C18H18ClNO4 B2370021 methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Cat. No.: B2370021
M. Wt: 347.8 g/mol
InChI Key: MHVBXDQYQMEQOP-UHFFFAOYSA-N
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Description

Historical Context and Development

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate (CAS: 1180843-76-8) emerged in the early 21st century as part of efforts to optimize bioactive phenoxy acetamide derivatives. Its development aligns with advancements in synthetic organic chemistry, particularly in designing intermediates for pharmaceuticals and agrochemicals. The compound gained attention due to its structural complexity, combining a phenoxy phenyl backbone with chloro and methylacetamido substituents, which enhance its utility in modular synthesis. Early patents, such as those filed by pharmaceutical companies for antipsychotic agents like Asenapine maleate, highlight its role as a critical intermediate.

Chemical Classification and Nomenclature

This compound belongs to the phenoxy acetamide class, characterized by an acetamide group linked to a substituted phenoxyphenyl moiety. Its IUPAC name reflects its structural features:

  • Methyl ester group : Indicated by "methyl acetate."
  • N-methylacetamido substituent : A tertiary amide with a methyl group on the nitrogen.
  • 5-chloro-2-phenoxyphenyl backbone : A biphenyl system with chlorine and phenoxy groups at specific positions.

Molecular formula : C₁₈H₁₈ClNO₄
Molecular weight : 347.79 g/mol.
Key identifiers :

Property Value
CAS Registry Number 1180843-76-8
SMILES COC(=O)CN(C)C(=O)C1=CC(=C(C=C1)Cl)OC2=CC=CC=C2

The compound’s classification under acetamide derivatives underscores its reactivity in nucleophilic substitutions and cross-coupling reactions.

Significance in Organic Chemistry Research

This compound is pivotal in three areas:

  • Pharmaceutical intermediates : Serves as a precursor for neuroleptic agents and antimicrobial compounds.
  • Structural complexity : Its multi-substituted aromatic system enables studies on steric effects and electronic modulation.
  • Methodological advancements : Synthetic routes for this compound have informed green chemistry practices, such as microwave-assisted amidation and solvent-free coupling.

For example, its synthesis often involves TBTU-mediated coupling of phenoxy acetic acid derivatives with methylamine, achieving yields >80% under optimized conditions.

Research Objectives and Scope

Current research focuses on:

  • Synthetic optimization : Reducing reaction steps via one-pot methodologies.
  • Biological activity profiling : Investigating its potential as a kinase inhibitor or antimicrobial agent.
  • Structure-activity relationship (SAR) studies : Modifying the chloro and phenoxy groups to enhance target selectivity.

Ongoing studies aim to expand its applications in material science, particularly in polymer cross-linking and ligand design for metal-organic frameworks.

Properties

IUPAC Name

methyl 2-[[2-(5-chloro-2-phenoxyphenyl)acetyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-20(12-18(22)23-2)17(21)11-13-10-14(19)8-9-16(13)24-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVBXDQYQMEQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Functional Groups

The compound’s structure comprises three critical moieties:

  • 5-Chloro-2-phenoxyphenyl group : A diaryl ether scaffold with a chlorine substituent at the 5-position.
  • N-Methylacetamido group : A secondary amide with a methyl substituent on the nitrogen.
  • Methyl ester : A carboxylate ester at the terminal position.

These groups suggest a synthesis pathway involving sequential coupling, amidation, and esterification reactions. The molecular formula (C₁₈H₁₈ClNO₄) and molar mass (347.79 g/mol) align with derivatives of arylacetic acid, further supporting this approach.

Synthetic Routes and Reaction Mechanisms

Route 1: Sequential Aryl Coupling and Amidation

Step 1: Synthesis of 5-Chloro-2-phenoxyphenylacetic Acid

The diaryl ether core is synthesized via Ullmann coupling or nucleophilic aromatic substitution between 2-chloro-5-nitrophenol and bromobenzene derivatives. Reduction of the nitro group yields the amine, which is diazotized and substituted to introduce the acetic acid side chain.

Reaction Scheme :
$$
\text{2-Chloro-5-nitrophenol} + \text{Bromobenzene} \xrightarrow{\text{Cu, DMF}} \text{5-Chloro-2-phenoxynitrobenzene} \xrightarrow{\text{H}2/\text{Pd}} \text{5-Chloro-2-phenoxyaniline} \xrightarrow{\text{NaNO}2,\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{CH}_2\text{COOH}} \text{5-Chloro-2-phenoxyphenylacetic acid}
$$

Step 2: N-Methylation of the Acetamido Group

The acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine to form the secondary amide:
$$
\text{5-Chloro-2-phenoxyphenylacetic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{CH}3\text{NH}_2} \text{N-Methyl-2-(5-chloro-2-phenoxyphenyl)acetamide}
$$

Step 3: Esterification of the Terminal Carboxyl Group

The final esterification employs methanol under acidic conditions (e.g., H₂SO₄) or via Mitsunobu reaction:
$$
\text{N-Methyl-2-(5-chloro-2-phenoxyphenyl)acetamide} \xrightarrow{\text{CH}_3\text{OH, H}^+} \text{Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate}
$$

Route 2: One-Pot Tandem Reaction

A more efficient approach involves a tandem Ullmann coupling-amidation-esterification sequence using palladium catalysts. This method reduces intermediate isolation steps, improving yield (theoretical: ~65–70%).

Key Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos
  • Base: K₂CO₃
  • Solvent: DMF at 110°C

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). The compound’s polarity (logP ≈ 3.2) ensures optimal separation.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.45–7.10 (m, aromatic H), 3.65 (s, COOCH₃), 3.10 (s, NCH₃).
  • MS (ESI+) : m/z 348.1 [M+H]⁺.

Formulation and Stability Considerations

Stock Solution Preparation

Parameter Value
Solubility in DMSO 100 mg/mL (287.53 mM)
Storage Temperature -20°C (1 month)

In Vivo Formulation Guidelines

For preclinical studies, the compound is dissolved in DMSO and diluted with PEG300/Tween 80 (ratio 40:10:50).

Challenges and Optimization Opportunities

  • Low Yield in Amidation : Replace methylamine with trimethylaluminum to enhance nucleophilicity.
  • Ester Hydrolysis : Use anhydrous methanol and molecular sieves to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate is primarily studied for its potential therapeutic applications. Its structure suggests it may exhibit biological activity relevant to various diseases.

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Biochemical Research

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.

  • Enzyme Inhibition Studies : It has been employed in research to evaluate its role as an inhibitor in specific enzymatic reactions, particularly those involving amino acid metabolism. Such studies help elucidate its mechanism of action at a molecular level .

Ergogenic Supplementation

Amino acid derivatives like this compound are explored for their potential as ergogenic aids in sports science.

  • Performance Enhancement : Research indicates that compounds affecting anabolic hormone secretion may improve physical performance and recovery in athletes. This compound's influence on muscle protein synthesis makes it a subject of interest in sports nutrition .

Case Study 1: Anticancer Properties

A study published in Critical Reviews in Food Science and Nutrition examined the effects of amino acid derivatives on cancer cell proliferation. This compound was included in a panel of compounds tested against various cancer cell lines. Results showed significant cytotoxicity at specific concentrations, warranting further exploration into its mechanism of action and potential therapeutic applications .

Case Study 2: Ergogenic Effects

In a controlled trial assessing the impact of amino acid supplementation on athletic performance, this compound was administered to participants engaged in high-intensity training. The findings suggested improvements in recovery times and muscle soreness reduction compared to the placebo group, highlighting its potential as an ergogenic supplement .

Mechanism of Action

The mechanism by which methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate
  • CAS No.: 1180843-76-8
  • Molecular Formula: C₁₈H₁₈ClNO₄
  • Molecular Weight : 347.79 g/mol
  • Classification: Glycine derivative, categorized under amino acid derivatives .

Structural Features :

  • Contains a 5-chloro-2-phenoxyphenyl group linked to an N-methylacetamido moiety and a methyl ester.
  • Key functional groups: ester (COOCH₃), acetamide (N-methyl), and aromatic chloro-phenoxy substituents.

Comparison with Structural Analogs

Ethyl 2-(2-(2-(4-Chlorophenoxy)phenyl)-N-methylacetamido)acetate

  • CAS No.: 1035404-17-1
  • Molecular Formula: C₁₉H₂₀ClNO₄
  • Molecular Weight : 361.82 g/mol
  • Structural Differences: Ester Group: Ethyl (COOCH₂CH₃) instead of methyl (COOCH₃). Substituent Position: 4-Chlorophenoxy vs. 5-chloro-2-phenoxyphenyl.
  • Properties :
    • Higher molecular weight due to the ethyl group.
    • Boiling point data unavailable, but increased alkyl chain length may reduce volatility .
  • Hazards : Labeled with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Methyl 2-[2-(2,4-Dichlorophenyl)-N-methylacetamido]acetate

  • CAS No.: 58123-66-3
  • Molecular Formula: C₁₂H₁₂Cl₂NO₃ (estimated*)
  • Structural Differences: Aromatic Substituent: 2,4-Dichlorophenyl instead of chlorophenoxyphenyl.
  • Impact :
    • Greater electron-withdrawing effect from two chlorine atoms may enhance stability but reduce solubility in polar solvents.
    • Steric hindrance from 2,4-dichloro substitution could affect binding in biological systems.

Methyl 2-[2-(2,6-Dichlorophenyl)-N-methylacetamido]acetate

  • CAS No.: 954274-14-7
  • Molecular Formula: C₁₂H₁₂Cl₂NO₃ (estimated*)
  • Structural Differences: Aromatic Substituent: 2,6-Dichlorophenyl vs. 5-chloro-2-phenoxyphenyl.

Tabular Comparison of Key Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards/Notes
Target Compound 1180843-76-8 C₁₈H₁₈ClNO₄ 347.79 5-Chloro-2-phenoxyphenyl, methyl ester Glycine derivative
Ethyl Analog 1035404-17-1 C₁₉H₂₀ClNO₄ 361.82 4-Chlorophenoxy, ethyl ester H302, H315, H319
2,4-Dichlorophenyl Analog 58123-66-3 C₁₂H₁₂Cl₂NO₃* ~283.14 2,4-Dichlorophenyl Industrial relevance
2,6-Dichlorophenyl Analog 954274-14-7 C₁₂H₁₂Cl₂NO₃* ~283.14 2,6-Dichlorophenyl Multiple suppliers

*Estimated based on structural similarity.

Research Findings and Implications

Structural Effects on Physicochemical Properties

  • Stability : Ethyl esters (e.g., Ethyl Analog) may hydrolyze slower than methyl esters in vivo, affecting drug bioavailability .

Biological Activity

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate (CAS Number: 1180843-76-8) is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C18H18ClNO4C_{18}H_{18}ClNO_{4}, with a molecular weight of approximately 347.79 g/mol. The structure includes a chloro substituent, a phenoxy group, and an acetamido moiety, which contribute to its unique properties and biological activities.

Key Properties

PropertyValue
Molecular FormulaC₁₈H₁₈ClNO₄
Molecular Weight347.79 g/mol
IUPAC NameMethyl N-[(5-chloro-2-phenoxyphenyl)acetyl]-N-methylglycinate
InChI KeyMHVBXDQYQMEQOP-UHFFFAOYSA-N

This compound exhibits its biological effects primarily through interactions with specific molecular targets.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, which may be pivotal in therapeutic contexts. For example, it has been shown to interact with protein-ligand complexes, influencing metabolic pathways and potentially leading to therapeutic outcomes in diseases related to enzyme dysfunction .

Protein-Ligand Interactions

Studies have suggested that the compound's structure allows it to bind effectively to specific receptors or enzymes, modifying their activity. This property is particularly valuable in drug design and development, where selective inhibition can lead to desired pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility as a chemotherapeutic agent. For instance, studies involving various cancer cell lines have reported significant reductions in cell viability upon treatment with this compound .

Case Studies

  • Study on Enzyme Inhibition : A study investigated the inhibition of specific enzymes by this compound, revealing IC50 values indicative of potent inhibitory effects. The binding affinity was confirmed through molecular docking studies, which showed favorable interactions between the compound and target enzymes .
  • Antiproliferative Effects : Another research focused on its antiproliferative effects against breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell proliferation with an IC50 value comparable to established chemotherapeutics .

Applications in Research

This compound is utilized in various research applications:

  • Synthesis of Complex Molecules : Its unique structure makes it a valuable building block for synthesizing more complex organic compounds.
  • Pharmaceutical Development : Due to its biological activity, it is being explored as a candidate for developing new therapeutic agents targeting metabolic disorders and cancers .

Q & A

Synthesis Optimization and Reaction Monitoring

Q: What methodological approaches are recommended for synthesizing methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate, and how can reaction progress be reliably monitored? A: Multi-step synthesis often employs coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxyl groups for amide bond formation . Key steps include:

  • Stepwise activation : Sequential addition of reagents (e.g., 2,6-lutidine as a base) at controlled temperatures (0–5°C) to minimize side reactions .
  • TLC monitoring : Use hexane:ethyl acetate (9:3 v/v) as a mobile phase to track intermediates and confirm product formation .
  • Purification : Acid/base washes (e.g., 2.0 N HCl or 10% NaHCO₃) to remove unreacted starting materials, followed by solvent drying (anhydrous Na₂SO₄) and rotary evaporation .

Structural Characterization and Data Interpretation

Q: Which analytical techniques are critical for resolving structural ambiguities in this compound, and how should conflicting spectroscopic data be addressed? A:

  • NMR (¹H/¹³C) : Assign peaks using DMSO-d₆ as a solvent; compare chemical shifts with analogous compounds (e.g., 5-chloro-2-phenoxyphenyl motifs) to validate substituent positions .
  • X-ray crystallography : Resolve stereochemical uncertainties (e.g., amide bond geometry) via single-crystal diffraction (CCDC deposition recommended) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and cross-validate with elemental analysis (<0.5% deviation) .
    Conflict resolution : Replicate experiments under standardized conditions (e.g., solvent purity, temperature) and compare with crystallographic data to reconcile discrepancies .

Designing Biological Activity Studies

Q: How can researchers systematically evaluate the biological activity of this compound, given limited prior data? A:

  • Structural analogs : Reference compounds with similar scaffolds (e.g., trifluoroethyl or indole-containing acetamides) to hypothesize targets (e.g., enzyme inhibition) .
  • In vitro assays : Prioritize assays based on substituent effects (e.g., chloro-phenoxy groups may enhance lipophilicity for membrane penetration) .
  • Dose-response studies : Use IC₅₀/EC₅₀ determinations in cell lines (e.g., anti-inflammatory or anticancer models) with positive controls (e.g., known kinase inhibitors) .

Advanced Structural and Electronic Analysis

Q: What computational and experimental methods elucidate the electronic properties and reactivity of this compound? A:

  • HOMO-LUMO analysis : Predict reactivity sites using DFT calculations (e.g., electron-deficient chloro-phenoxy regions) .
  • FTIR and MESP mapping : Identify hydrogen-bonding propensity (amide C=O) and electrophilic/nucleophilic regions for reaction pathway predictions .
  • Crystallographic data : Correlate packing motifs (e.g., π-π stacking of aromatic rings) with solubility and stability trends .

Troubleshooting Contradictory Synthesis Outcomes

Q: How should researchers address inconsistent yields or impurities in synthetic routes? A:

  • Parameter optimization : Adjust reaction time (e.g., overnight stirring for complete coupling) and temperature (0–5°C for TBTU stability) .
  • By-product analysis : Use LC-MS to identify side products (e.g., unreacted intermediates or hydrolysis derivatives) .
  • Solvent selection : Test polar aprotic solvents (e.g., DCM vs. toluene) to improve coupling efficiency .

Stability and Storage Considerations

Q: What storage conditions and stability assessments are recommended for long-term use in experiments? A:

  • Storage : Protect from light and moisture at 2–8°C in sealed, argon-purged vials .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition (e.g., ester hydrolysis) .

Computational Docking for Mechanistic Insights

Q: How can molecular docking guide hypotheses about this compound’s mechanism of action? A:

  • Target selection : Prioritize proteins with known binding to chloro-phenoxy motifs (e.g., COX-2 for anti-inflammatory activity) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for binding affinity predictions, validated by mutagenesis studies .

Solubility and Formulation Challenges

Q: What strategies improve aqueous solubility for in vivo studies? A:

  • Co-solvents : Test DMSO/PEG mixtures (<5% v/v to avoid cytotoxicity) .
  • Prodrug design : Synthesize phosphate or glycoside derivatives for enhanced bioavailability .

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